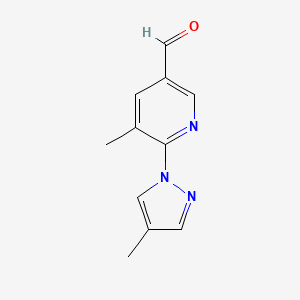

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-methyl-6-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H11N3O/c1-8-4-13-14(6-8)11-9(2)3-10(7-15)5-12-11/h3-7H,1-2H3 |

InChI Key |

QKRKBJFSRDHCQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2C=C(C=N2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methyl-1H-pyrazole with 5-methyl-6-bromopyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

Oxidation: 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carboxylic acid.

Reduction: 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-methanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with analogous pyridine derivatives. Key comparison criteria include:

- Substituent positioning and electronic effects

- Reactivity of functional groups

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The pyrazole group in the target compound provides stronger hydrogen-bonding capacity compared to pyrazine or imidazole derivatives due to its dual donor-acceptor nature. This enhances its utility in crystal engineering (e.g., forming robust supramolecular networks) . Carbaldehyde positioning: In pyridine-3-carbaldehyde derivatives, the aldehyde group’s position influences reactivity. For instance, steric hindrance from the 5-methyl group in the target compound may slow Schiff base formation compared to unsubstituted analogs.

Hydrogen-Bonding Patterns :

- Graph set analysis (as per Etter’s rules ) predicts that the target compound’s pyrazole N–H and pyridine/carbaldehyde acceptors favor R₂²(8) or R₂²(10) motifs, commonly observed in pharmaceuticals. In contrast, imidazole derivatives often form R₂²(6) motifs due to shorter N–H···N interactions.

Crystallographic Considerations :

- Structural determination of such compounds relies on tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . For example, the pyrazole-pyridine dihedral angle in the target compound is expected to differ from imidazole analogs, affecting packing efficiency.

Reactivity :

- The carbaldehyde group in the target compound is less electrophilic than in pyrazine derivatives (due to electron-donating methyl groups), reducing its nucleophilic addition rates.

Research Implications and Limitations

While the provided evidence lacks experimental data (e.g., XRD, DSC) for direct comparisons, the structural analysis highlights the uniqueness of this compound. Future studies should focus on:

Biological Activity

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is . Its structure can be represented by the following SMILES notation: CC1=CN(N=C1)C2=NC=C(C=C2)C=O . The presence of both the pyrazole and pyridine rings suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. For instance, related pyrazole-based compounds have demonstrated significant broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 2.50 | Antimicrobial |

| Compound 11d | 20 | Antimicrobial |

This suggests that derivatives of this compound could exhibit similar properties.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. In vitro studies showed that certain derivatives achieved HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .

Antioxidant Activity

Antioxidant activity is another area where these compounds have shown promise. Some derivatives exhibited DPPH scavenging percentages between 84.16% and 90.52%, demonstrating their capacity to neutralize free radicals .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For instance, similar compounds have been reported to inhibit DNA gyrase B, a critical enzyme in bacterial DNA replication, with IC50 values comparable to established antibiotics such as ciprofloxacin .

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole-based compounds for their antimicrobial and anti-inflammatory properties. The study found that modifications in the structure significantly influenced the biological activity, suggesting that fine-tuning the substituents on the pyrazole and pyridine rings could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.